An In-depth Technical Guide to 3-Methyl-1H-indol-4-ol
An In-depth Technical Guide to 3-Methyl-1H-indol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-Methyl-1H-indol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides computational predictions for further investigation, and outlines a general synthetic approach.
Core Properties and Data
3-Methyl-1H-indol-4-ol, also known as 4-hydroxy-3-methylindole, is a derivative of indole. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | --INVALID-LINK----INVALID-LINK--] |
| Molecular Weight | 147.17 g/mol | --INVALID-LINK--1] |
| CAS Number | 1125-31-1 | --INVALID-LINK----INVALID-LINK--] |
| Appearance | Solid (predicted) | --INVALID-LINK----INVALID-LINK--] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | --INVALID-LINK--1] |
| Computed LogP | 2.18192 | --INVALID-LINK--1] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--1] |
| Rotatable Bonds | 0 | --INVALID-LINK--1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Methyl-1H-indol-4-ol is not extensively documented in publicly available literature, a general and plausible synthetic route can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a widely used and versatile method for preparing indoles.[2]
A potential synthetic workflow for 3-Methyl-1H-indol-4-ol is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
General Experimental Protocol (Conceptual):
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Hydrazone Formation: 3-Methoxyphenylhydrazine is reacted with propionaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding hydrazone.
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Fischer Indole Synthesis: The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including zinc chloride, polyphosphoric acid (PPA), or boron trifluoride etherate. The reaction is heated to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring, yielding 4-methoxy-3-methylindole.
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Demethylation: The final step involves the cleavage of the methyl ether to yield the desired hydroxyl group. A common reagent for this demethylation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane.
Purification and Characterization:
Following the synthesis, the crude product would require purification, typically through column chromatography on silica gel. The structure and purity of the final compound should be confirmed using modern analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and hydroxyl groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H and N-H stretches.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the biological activity and potential signaling pathway interactions of 3-Methyl-1H-indol-4-ol. However, the indole scaffold is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[4]
Derivatives of the closely related 4-hydroxyindole have been investigated for various therapeutic applications, including as antimitotic agents.[5] Furthermore, indole compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.[4]
Given the structural similarity to other bioactive indoles, 3-Methyl-1H-indol-4-ol could potentially exhibit activities such as:
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Anticancer properties
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Antimicrobial effects
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Modulation of receptor signaling (e.g., serotonin, dopamine receptors)
The logical relationship for investigating the biological potential of 3-Methyl-1H-indol-4-ol would follow a standard drug discovery workflow.
Further research is required to explore the specific biological targets and pharmacological profile of this compound. Researchers and drug development professionals are encouraged to include 3-Methyl-1H-indol-4-ol in screening libraries to uncover its potential therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-Methyl-1H-indol-4-ol | C9H9NO | CID 589774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
